molecular formula C11H9BrO2 B6257088 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one CAS No. 1311264-98-8

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

Cat. No. B6257088
CAS RN: 1311264-98-8
M. Wt: 253.1
InChI Key:
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Description

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one (6-Br-DHS) is a synthetic compound belonging to the class of spirocyclic compounds. It has recently been the subject of scientific research due to its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one has been studied for its potential applications in drug development, biochemistry, and physiology. In drug development, 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one has been studied as a potential ligand for targeting G protein-coupled receptors, which are involved in many physiological processes. In biochemistry, 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one has been studied as a potential inhibitor of enzymes involved in the synthesis of fatty acids, which could be useful in treating obesity and other metabolic disorders. In physiology, 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one has been studied as a potential modulator of the immune system, which could be useful in treating autoimmune diseases.

Mechanism of Action

The exact mechanism of action of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one is not yet fully understood. However, it is known that 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one binds to G protein-coupled receptors, and this binding is thought to be responsible for its effects on various physiological processes. Additionally, 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one is thought to inhibit the synthesis of fatty acids, which could be responsible for its effects on metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one are still being studied. However, it is known that 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one has been shown to bind to G protein-coupled receptors, which are involved in many physiological processes. Additionally, 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one has been shown to inhibit the synthesis of fatty acids, which could be useful in treating obesity and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one in lab experiments include its ability to bind to G protein-coupled receptors and its ability to inhibit the synthesis of fatty acids. Additionally, 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one is relatively easy to synthesize and can be synthesized in a relatively short amount of time. The main limitation of using 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one in lab experiments is that the exact mechanism of action and the full range of effects are not yet fully understood.

Future Directions

The potential future directions of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one research include further studies on its mechanism of action, its effects on various physiological processes, and its potential applications in drug development. Additionally, further studies could be conducted to investigate the potential of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one as a therapeutic agent for the treatment of various diseases, such as obesity and autoimmune diseases. Additionally, further studies could be conducted to investigate the potential of 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one as a tool for studying various biochemical and physiological processes.

Synthesis Methods

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one can be synthesized via a number of methods, including the reaction of 3,4-dihydrobenzopyran with bromine in an aqueous solution. The reaction is typically conducted in an organic solvent, such as dichloromethane, and the reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature, and the reaction time is typically around one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one involves the cyclization of a substituted benzaldehyde with a substituted phenylacetic acid to form a spirocyclic intermediate, which is then brominated and oxidized to yield the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-phenylpropanoic acid", "acetic anhydride", "sodium acetate", "bromine", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with 3-phenylpropanoic acid in the presence of acetic anhydride and sodium acetate to form the spirocyclic intermediate.", "Step 2: Bromination of the spirocyclic intermediate with bromine in the presence of sodium hydroxide to introduce the bromine atom.", "Step 3: Oxidation of the brominated intermediate with hydrogen peroxide to yield the final product, 6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one." ] }

CAS RN

1311264-98-8

Product Name

6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one

Molecular Formula

C11H9BrO2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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